molecular formula C8H15NO B6184349 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 2680534-40-9

1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine

Cat. No.: B6184349
CAS No.: 2680534-40-9
M. Wt: 141.21 g/mol
InChI Key: HHAJRVKFKZSUGW-UHFFFAOYSA-N
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Description

1-{2-Oxabicyclo[222]octan-3-yl}methanamine is a bicyclic amine compound characterized by its unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-{2-oxabicyclo[22

Scientific Research Applications

1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-oxabicyclo[2.2.2]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    2-Oxabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.

    Bicyclo[2.2.2]octane: Lacks the oxygen atom in the bicyclic structure.

    Cubane: Another bicyclic compound with a different arrangement of carbon atoms.

Uniqueness

1-{2-Oxabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific oxabicyclo

Properties

CAS No.

2680534-40-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octan-3-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-8-6-1-3-7(10-8)4-2-6/h6-8H,1-5,9H2

InChI Key

HHAJRVKFKZSUGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(O2)CN

Purity

95

Origin of Product

United States

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